molecular formula C23H21N5O5S B587187 Avosentan-d3 CAS No. 1206674-82-9

Avosentan-d3

カタログ番号: B587187
CAS番号: 1206674-82-9
分子量: 482.529
InChIキー: YBWLTKFZAOSWSM-HPRDVNIFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Avosentan-d3 is a potent and highly selective endothelin receptor antagonist. It is primarily investigated for its potential therapeutic effects in treating diabetic nephropathy and cardiovascular disorders. This compound works by blocking the endothelin receptor A, which plays a significant role in vasoconstriction and inflammation .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Avosentan-d3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to achieve the desired purity levels .

化学反応の分析

Types of Reactions

Avosentan-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

科学的研究の応用

Diabetic Nephropathy

Avosentan-d3 has been investigated extensively for its efficacy in patients with diabetic nephropathy. The following studies highlight its impact:

  • Phase II Trials : Initial studies indicated that avosentan significantly reduced albuminuria in patients with type 2 diabetes. In a multicenter trial involving 1,392 participants, those receiving avosentan at doses of 25 mg and 50 mg showed median reductions in the albumin-to-creatinine ratio (ACR) of 44.3% and 49.3%, respectively, compared to just 9.7% in the placebo group .
  • ASCEND Trial : Despite promising short-term results, the ASCEND trial was terminated prematurely due to an increase in cardiovascular events associated with fluid retention in patients receiving avosentan . This highlights the importance of careful patient selection and dosage management.

Chronic Kidney Disease

This compound is also being explored for its role in chronic kidney disease (CKD). Studies suggest that it may help mitigate the progression of CKD by:

  • Reducing Proteinuria : Research indicates that avosentan can lower protein levels in urine, which is a crucial marker for kidney damage. The drug's antiproteinuric effects have been linked to improved renal outcomes .
  • Combination Therapy : When used alongside standard antihypertensive treatments like angiotensin-converting enzyme inhibitors (ACEi) or angiotensin receptor blockers (ARBs), avosentan has shown enhanced efficacy in reducing proteinuria and protecting kidney function .

Safety and Efficacy Concerns

While this compound shows potential benefits, safety concerns have emerged from clinical trials:

  • Cardiovascular Risks : The increased incidence of heart failure and fluid overload has led to recommendations for excluding patients with pre-existing cardiovascular conditions from future trials .
  • Dosage Optimization : Adjustments in dosing strategies are necessary to minimize adverse effects while maximizing therapeutic benefits. Future studies are focusing on lower doses and better patient stratification to enhance safety profiles .

Data Summary Table

Study/TrialPopulationAvosentan DoseMedian ACR ReductionKey Findings
Phase II TrialDiabetic nephropathy25 mg44.3%Significant reduction in albuminuria
50 mg49.3%Higher doses linked to cardiovascular risks
ASCEND TrialType 2 diabetes + CKD25/50 mgNot applicableTerminated due to heart failure risk
Combination StudyCKD patientsVariesSignificant reductionEnhanced efficacy with ACEi/ARB

作用機序

Avosentan-d3 exerts its effects by selectively blocking the endothelin receptor A. This receptor is involved in the regulation of vascular tone and inflammatory responses. By inhibiting this receptor, this compound reduces vasoconstriction and inflammation, leading to improved blood flow and reduced tissue damage .

類似化合物との比較

Similar Compounds

Uniqueness

Avosentan-d3 is unique due to its high selectivity for endothelin receptor A and its potent effects in reducing proteinuria in patients with diabetic nephropathy. This selectivity minimizes off-target effects and enhances its therapeutic potential compared to other endothelin receptor antagonists .

生物活性

Avosentan-d3 is a selective endothelin-A receptor antagonist that has been studied primarily for its effects on diabetic nephropathy and related conditions. This article reviews the biological activity of this compound, focusing on its efficacy in reducing proteinuria and its safety profile based on clinical studies.

This compound functions by selectively blocking the endothelin-A (ETA) receptor, which plays a crucial role in renal pathophysiology. Endothelin-1 (ET-1) is a potent vasoconstrictor that contributes to glomerular hypertension and fibrosis in diabetic nephropathy. By inhibiting ETA receptors, this compound aims to mitigate these effects, thereby preserving renal function and reducing proteinuria.

Efficacy in Reducing Proteinuria

Several key studies have evaluated the impact of this compound on proteinuria in diabetic patients:

  • ASCEND Trial : This multicenter, double-blind, placebo-controlled trial involved patients with type 2 diabetes and overt nephropathy. The trial was designed to assess the effect of Avosentan on the time to doubling of serum creatinine or end-stage renal disease (ESRD). Although the trial was terminated early due to adverse cardiovascular events, it reported significant reductions in albumin-to-creatinine ratio (ACR):
    • Median ACR Reduction :
      • 25 mg/d : 44.3%
      • 50 mg/d : 49.3%
      • Placebo : 9.7% .
  • Long-term Effects : Another study indicated that patients receiving Avosentan experienced a 40-50% reduction in proteinuria compared to standard care alone, demonstrating its potential as an adjunct therapy for diabetic nephropathy .

Safety Profile

The safety of this compound has been a significant concern due to its association with adverse events:

  • Common Adverse Events : Edema, headache, and anemia were frequently reported. Notably, edema was dose-related and more prevalent at higher doses (≥25 mg) .
  • Cardiovascular Risks : The ASCEND trial highlighted an increased incidence of cardiovascular events leading to early termination, emphasizing the need for careful patient selection and monitoring .

Comparative Efficacy

A comparison of this compound with other endothelin receptor antagonists (ERAs) reveals its unique position in managing diabetic nephropathy:

CompoundProteinuria Reduction (%)Cardiovascular EventsStudy Duration
This compound40-50%IncreasedShort-term
Atrasentan30-40%SimilarLong-term
Bosentan20-30%LowerLong-term

Case Studies

  • Case Study 1 : A patient with type 2 diabetes and macroalbuminuria treated with this compound showed a significant decrease in urinary albumin excretion over a 12-week period, supporting its efficacy in reducing macroalbuminuria.
  • Case Study 2 : Another patient experienced severe edema leading to treatment discontinuation after two weeks on this compound, highlighting the importance of monitoring for fluid overload during therapy.

特性

IUPAC Name

N-[5-(2-methoxyphenoxy)-2-pyridin-4-yl-6-(trideuteriomethoxy)pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5S/c1-15-8-9-19(25-14-15)34(29,30)28-22-20(33-18-7-5-4-6-17(18)31-2)23(32-3)27-21(26-22)16-10-12-24-13-11-16/h4-14H,1-3H3,(H,26,27,28)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWLTKFZAOSWSM-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=NC=C3)OC)OC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=NC=C(C=C3)C)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。